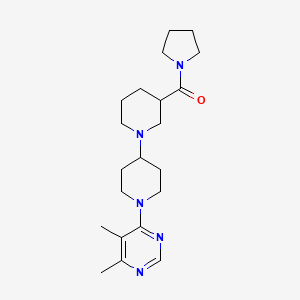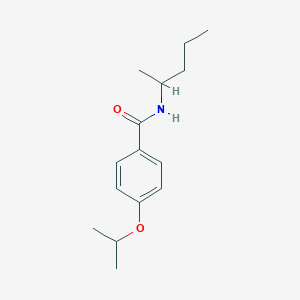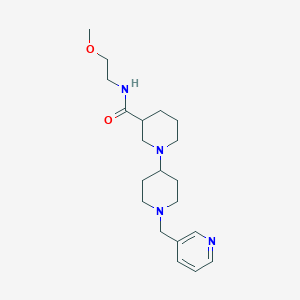![molecular formula C17H24N6 B5367271 2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)
2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole is a chemical compound that has gained significant attention in scientific research in recent years due to its potential applications in various fields. This compound is a biimidazole derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of 2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of several key enzymes and proteins that are involved in these pathways, including PI3K, AKT, and mTOR.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has also been shown to possess various other biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory activity, which could make it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to possess antioxidant activity, which could make it a potential candidate for the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole in lab experiments is its potent biological activity. This compound has been shown to possess potent anti-tumor, anti-inflammatory, and antioxidant activity, which could make it a useful tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which could make it more difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole. One potential direction is to further investigate its anti-tumor activity and potential use as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant activity and potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole involves a multi-step process that starts with the reaction of 1-methyl-3-(1H-pyrazol-1-yl)propan-2-ol with 2-nitrobenzaldehyde to form the corresponding nitroalcohol. This is followed by reduction of the nitro group to an amino group, which is then reacted with 1,2-bis(4-formylphenyl)ethane to form the biimidazole derivative.
Aplicaciones Científicas De Investigación
2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to possess potent anti-tumor activity against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
2-butyl-5-[1-(4-pyrazol-1-ylbutan-2-yl)imidazol-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-3-4-6-16-19-13-15(21-16)17-18-9-12-23(17)14(2)7-11-22-10-5-8-20-22/h5,8-10,12-14H,3-4,6-7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMFEXFXGWFBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C2=NC=CN2C(C)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)


![N-[2-(2-methylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5367277.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)